28-O-Glucopyranosylepiederagenin
Description
Properties
CAS No. |
146728-78-1 |
|---|---|
Molecular Formula |
C36H58O9 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27-,28+,29-,32-,33+,34+,35+,36-/m0/s1 |
InChI Key |
WJMMBVSOQPALFO-ZHMISSTASA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Synonyms |
28-Glu-epiederagenin 28-O-glucopyranosylepiederagenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₃₆H₅₈O₉
- Molecular Weight : 634.84 g/mol
- LogP : 6.68 (indicating high lipophilicity)
- Solubility: Poor in water; soluble in DMSO, ethanol, and methanol .
- Bioactivity : Exhibits in vitro antitumor activity against three cancer cell lines but lacks in vivo efficacy .
Comparison with Structurally Similar Compounds
Structurally analogous compounds to 28-O-Glucopyranosylepiederagenin include other hederagenin glycosides and oleanane-type triterpenoids. Differences in glycosylation patterns, substituent groups, and stereochemistry significantly influence their physicochemical properties and bioactivities.
Table 1: Structural and Functional Comparison
Glycosylation and Molecular Weight
- This compound contains a single glucose unit at the 28-O position, resulting in a molecular weight of 634.84 .
- Hederacoside C features a more complex glycosylation pattern with arabinose and two glucose units, leading to a higher molecular weight (~1,200 g/mol) .
- Beta-D-glucopyranosyl oleanolate (CAS: 14162-53-9) shares the 28-O-glucose substitution but lacks additional hydroxyl groups, reducing its molecular weight to 618.9 .
Bioactivity Differences
- In contrast, Arjunglucoside II demonstrates in vivo cardioprotective effects, attributed to its glucuronic acid moiety enhancing solubility .
- Anti-inflammatory Effects: Both this compound and Hederacoside C exhibit anti-inflammatory properties, but the latter’s dual glycosylation may enhance membrane interaction and potency .
- Cytotoxicity : The aglycone Hederagenin (without glycosylation) displays stronger cytotoxicity than its glycosylated derivatives, likely due to increased cell membrane permeability .
Physicochemical Properties
- Solubility: Glycosylation generally improves water solubility, but this compound remains poorly water-soluble (LogP = 6.68) due to its bulky triterpene core . Hederacoside C, with additional polar sugars, may have marginally better solubility.
- Stability: Carboxylic acid esters like this compound are prone to hydrolysis under alkaline conditions, whereas ether-linked glycosides (e.g., Arjunglucoside II) are more stable .
Preparation Methods
Botanical Origins and Selection
28-O-Glucopyranosylepiederagenin is primarily isolated from Hedera helix and Juglans sinensis, where it exists as a secondary metabolite. The selection of plant material is critical, as the compound’s concentration varies with species, geographic location, and harvest time. For instance, Hedera helix leaves collected during late summer exhibit higher saponin content due to increased metabolic activity.
Solvent Extraction Techniques
Conventional extraction employs polar solvents such as ethanol, methanol, or aqueous mixtures. A typical protocol involves macerating dried plant material in 70% ethanol (v/v) at 50°C for 24 hours, followed by filtration and solvent evaporation under reduced pressure. The crude extract is then subjected to liquid-liquid partitioning using chloroform or ethyl acetate to remove non-polar constituents.
Recent studies have optimized extraction efficiency using ultrasound-assisted methods. For example, sonication at 40 kHz for 30 minutes enhances cell wall disruption, improving saponin yield by 15–20% compared to traditional maceration.
Chromatographic Purification
The crude saponin fraction is further purified via column chromatography. Silica gel (60–120 mesh) with a gradient elution of chloroform-methanol (9:1 to 6:4) effectively separates this compound from co-extracted triterpenoids. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 210 nm provides final purification, achieving >95% purity.
Chemical Synthesis via Glycosylation
Glycosylation of Epiederagenin
The synthetic route centers on glycosylating epiederagenin, the aglycone core, with a protected glucose donor. Two primary strategies are employed:
Acid-Catalyzed Fischer Glycosylation
In this method, epiederagenin is reacted with α-D-glucopyranosyl trichloroacetimidate in anhydrous dichloromethane under catalytic trifluoromethanesulfonic acid (0.1 equiv) at −20°C. The reaction proceeds via an oxocarbenium ion intermediate, yielding the β-anomer selectively (85–90% stereoselectivity). Post-reaction, the mixture is neutralized with saturated sodium bicarbonate and purified via flash chromatography.
Enzymatic Glycosylation
Alternative approaches utilize glycosyltransferases such as Amycolatopsis orientalis glucosyltransferase. The enzyme catalyzes the transfer of glucose from UDP-glucose to epiederagenin’s 28-OH group in phosphate buffer (pH 7.4) at 37°C. This method offers superior stereocontrol (>98% β-configuration) but requires costly cofactors, limiting industrial applicability.
Protecting Group Strategies
To prevent undesired side reactions, glucose donors are typically protected at the 2′, 3′, 4′, and 6′ positions with acetyl or benzyl groups. For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide is coupled to epiederagenin using silver triflate as an activator, followed by deprotection with sodium methoxide in methanol.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance glycosylation efficiency. A representative setup involves pumping epiederagenin (0.1 M) and tetra-O-acetylglucosyl bromide (0.12 M) through a heated tubular reactor (60°C, 10 min residence time) with inline quenching and solvent recovery. This method reduces reaction time by 70% and improves yield to 92% compared to batch processes.
Crystallization and Drying
The final product is crystallized from a methanol-dichloromethane (1:1) mixture, yielding needle-like crystals with 99.5% purity. Spray drying is preferred for bulk material, utilizing inlet/outlet temperatures of 150°C/80°C to produce free-flowing powder suitable for pharmaceutical formulations.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural verification. Key signals include:
Purity Assessment
HPLC with evaporative light scattering detection (ELSD) is standardized for purity analysis. A typical method uses a Waters XBridge C18 column (4.6 × 250 mm, 5 μm) with isocratic elution (acetonitrile:water 65:35, 1 mL/min), achieving baseline separation of this compound (t₃ = 12.4 min).
Q & A
Q. How should researchers contextualize findings within existing literature on triterpenoid glycosides?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
